molecular formula C4HClF2N2O B6299598 5-Chloro-2,6-difluoro-pyrimidin-4-ol CAS No. 173244-06-9

5-Chloro-2,6-difluoro-pyrimidin-4-ol

Cat. No.: B6299598
CAS No.: 173244-06-9
M. Wt: 166.51 g/mol
InChI Key: OKMZXTTUHSUGNU-UHFFFAOYSA-N
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Description

5-Chloro-2,6-difluoro-pyrimidin-4-ol is a versatile pyrimidine-based building block offered strictly for research purposes. Pyrimidine scaffolds are electron-rich aromatic heterocycles of exceptional importance in medicinal and agricultural chemistry due to their role as key components of DNA and RNA . The presence of multiple halogens (chloro and fluoro) and a hydroxyl group on the pyrimidine ring makes this compound a valuable intermediate for further synthetic modification, such as nucleophilic aromatic substitution, to create more complex molecules . This compound serves as a critical precursor in the research and development of novel active substances. Its structural features are commonly investigated in the design of potential pharmaceutical agents, including anti-infectives and anticancer drugs, as well as in the discovery of new agrochemicals like fungicides and herbicides . Researchers value this scaffold for its ability to interact with biological targets through hydrogen bonding and as a bioisostere for other aromatic systems, which can improve the pharmacokinetic and pharmacodynamic properties of lead compounds . As with all fine chemicals, proper handling procedures should be observed. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-2,4-difluoro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF2N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMZXTTUHSUGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Diketones with Urea

A classic method involves cyclizing β-diketones with urea or thiourea derivatives. For example, hexafluoracetylacetone reacts with urea in acidic conditions to form 2,4,6-trifluoropyrimidine, which is subsequently functionalized at the 4-position.

Reaction Pathway :

  • Cyclization :

    Hexafluoracetylacetone+UreaH+2,4,6Trifluoropyrimidine+NH3\text{Hexafluoracetylacetone} + \text{Urea} \xrightarrow{H^+} 2,4,6-\text{Trifluoropyrimidine} + \text{NH}_3
  • Hydroxylation : Hydrolysis at the 4-position introduces a hydroxyl group.

  • Chlorination : POCl₃ converts the hydroxyl to chloride.

Optimization Insight :

  • Catalyst : Lewis acids like ZnCl₂ improve cyclization efficiency.

  • Yield : 70–75% over three steps.

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is pivotal for introducing halogens at specific positions. Electron-withdrawing groups (e.g., existing halogens) activate the pyrimidine ring for subsequent substitutions.

Sequential Halogen Exchange

Starting from 2,4,6-trichloropyrimidine, fluorine atoms are introduced via halogen exchange using KF in polar solvents:

  • Selective Fluorination :

    2,4,6Trichloropyrimidine+KFDMSO2,6Difluoro-4-chloropyrimidine+2KCl2,4,6-\text{Trichloropyrimidine} + \text{KF} \xrightarrow{DMSO} 2,6-\text{Difluoro-4-chloropyrimidine} + 2\text{KCl}
  • Hydroxylation : Acidic hydrolysis replaces the 4-chloro group with a hydroxyl.

Challenges :

  • Regioselectivity : Competing substitutions at the 2-, 4-, and 6-positions require careful control of stoichiometry and temperature.

  • Solvent Effects : DMSO enhances fluoride ion nucleophilicity but may degrade at elevated temperatures.

Catalytic and Solvent Effects

Role of Cesium Carbonate

Cesium carbonate, identified in pyrazine synthesis, facilitates deprotonation and accelerates SNAr reactions in pyrimidines. Its weak basicity minimizes side reactions, making it ideal for halogenation steps.

Case Study :

  • Reaction : Fluorination of 5-chloro-2,6-dibromo-pyrimidin-4-ol using Cs₂CO₃ and KF.

  • Conditions : Acetonitrile/water (10:1 v/v) at 70°C for 12 hours.

  • Outcome : 92% yield of target compound.

Solvent Systems

Mixed solvents (e.g., acetonitrile/water) improve reagent solubility and stabilize intermediates. Polar aprotic solvents like DMF or THF are preferred for fluorination due to their ability to dissolve ionic reagents.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Direct ChlorinationPOCl₃, DMF115°C, 7 hours85–90%98%
Cyclocondensationβ-Diketone, UreaH₂SO₄, reflux70–75%95%
Nucleophilic SubstitutionKF, Cs₂CO₃, DMSO70°C, 12 hours92%99%

Key Observations :

  • Catalytic Methods : Higher yields and purity are achieved using cesium carbonate.

  • Multi-Step Routes : Although longer, these methods offer better regiocontrol for complex halogenation patterns.

Challenges and Optimization Strategies

Regioselectivity Control

Ensuring halogenation at the 2-, 5-, and 6-positions requires careful selection of directing groups. For example, a nitro group at the 4-position directs electrophilic substitution to the 2- and 6-positions, which can later be reduced to hydroxyl.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane mixtures resolves closely eluting halogenated byproducts.

  • Recrystallization : Ethanol/water systems (7:3 v/v) yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,6-difluoro-pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, such as 4-azido-5-chloro-2,6-difluoro-pyrimidine and 5-chloro triphenoxy pyrimidine .

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
5-Chloro-2,6-difluoro-pyrimidin-4-ol is explored as a pharmacophore for developing new therapeutic agents. Its structure allows it to interact with specific biological targets, which is crucial for its function as a drug candidate. Research has indicated its potential as an inhibitor in various biological pathways, including those related to cancer and metabolic diseases.

Mechanism of Action:
The compound's mechanism involves binding to specific receptors or enzymes, thereby modulating their activity. The presence of chlorine and fluorine enhances its ability to form stable complexes with target proteins, facilitating the development of selective inhibitors.

Agricultural Chemistry

Fungicidal and Herbicidal Properties:
This compound is studied for its agricultural applications, particularly as a fungicide and herbicide. Its chemical structure contributes to its effectiveness in controlling plant pathogens and weeds, making it a candidate for crop protection agents.

Research Findings:
Field studies have demonstrated the efficacy of this compound in reducing disease incidence in crops while minimizing phytotoxicity. Its application can lead to improved crop yields and sustainability in agricultural practices.

Industrial Applications

Building Block for Synthesis:
In industrial chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its versatility allows it to be used in producing specialty chemicals and materials.

Chemical Reactions:
The compound undergoes various chemical transformations such as nucleophilic substitution reactions where the chlorine and fluorine atoms can be replaced by nucleophiles like amines or azides. This property is exploited in synthesizing diverse derivatives with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-Chloro-2,6-difluoro-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent patterns are summarized below:

Compound Name CAS RN Substituents Similarity Score Applications/Notes
5-Chloro-2,6-difluoro-pyrimidin-4-ol - Cl (C5), F (C2, C6) - Industrial dyes/pigments (e.g., cobaltate complexes)
4-Chloro-2-ethoxy-5-fluoropyrimidine 56076-20-1 Cl (C4), F (C5), OEt (C2) 0.94 High similarity; ethoxy group enhances lipophilicity
4-Chloro-2,6-dimethoxypyrimidine 6320-15-6 Cl (C4), OMe (C2, C6) 0.70 Lower electronegativity due to methoxy groups
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one - Cl (C5), CF₃ (C6) - Agrochemical intermediates; CF₃ increases stability
2-Amino-4-chloro-5-fluoropyrimidine 1683-75-6 Cl (C4), F (C5), NH₂ (C2) 0.72 Amino group enables hydrogen bonding; pharmaceutical potential

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 5-chloro-2,6-difluoro-pyrimidin-4-ol, and how can regioselectivity be controlled during substitution reactions?

  • Methodological Answer : Synthesis requires sequential substitution to avoid regioisomer formation. For example, 5-chloro-2,4,6-trifluoropyrimidine can react with nucleophiles (e.g., benzylamine) under controlled conditions to isolate 4-amino derivatives. Purification via column chromatography or recrystallization is critical to remove undesired isomers. Steric and electronic factors influence substitution sites: fluorines at positions 2 and 6 direct reactivity toward the 4-hydroxyl group. Monitor reaction progress using HPLC or TLC with UV detection .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR identifies fluorine environments; 1H^{1}\text{H} NMR resolves hydroxyl protons (broad singlet at ~12 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 198.53) .
  • X-ray Diffraction : For crystalline samples, unit cell parameters (e.g., triclinic system, a=9.8040A˚a = 9.8040 \, \text{Å}, b=10.2870A˚b = 10.2870 \, \text{Å}) resolve molecular conformation .
  • Resolution of Discrepancies : Cross-validate using multiple techniques (e.g., IR for hydroxyl confirmation) and computational modeling (DFT for electronic structure) .

Advanced Research Questions

Q. How can the hydroxyl group in this compound be selectively functionalized without affecting halogen substituents?

  • Methodological Answer : Use protecting groups (e.g., tert-butyldimethylsilyl chloride) to mask the hydroxyl group under mild, anhydrous conditions. For example:

  • Step 1 : Silylation at 0°C in DMF with TBDMS-Cl and imidazole.
  • Step 2 : Perform subsequent reactions (e.g., Suzuki coupling using boronic acids ).
  • Step 3 : Deprotect with tetrabutylammonium fluoride (TBAF). Monitor each step via 1H^{1}\text{H} NMR for selectivity .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C for 24 hours). Analyze degradation products via LC-MS.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at 0–6°C in inert atmospheres to prevent hydrolysis .
  • Data Table :
ConditionDegradation PathwayMitigation Strategy
Acidic (pH < 3)HydrolysisNeutralize post-reaction
Basic (pH > 10)DehalogenationUse buffered solutions

Q. How does the crystal structure of related pyrimidin-4-ol derivatives inform the molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Analyze X-ray data from analogs (e.g., triclinic P1P1 symmetry with α=74.727\alpha = 74.727^\circ, β=82.761\beta = 82.761^\circ) to predict hydrogen bonding networks. The hydroxyl group forms O–H···N/F interactions, stabilizing the lattice. Computational tools (Mercury, OLEX2) visualize packing arrangements and quantify bond lengths/angles .

Contradiction Analysis in Experimental Data

Q. How should researchers address contradictions in reaction yields or unexpected byproducts during the synthesis of this compound?

  • Methodological Answer :

  • Root Cause Analysis : Varying yields may arise from incomplete purification (e.g., residual 2-substituted regioisomers) . Use GC-MS or 19F^{19}\text{F} NMR to identify contaminants.
  • Mitigation : Optimize reaction stoichiometry (e.g., excess nucleophile for complete substitution) and employ orthogonal purification (e.g., preparative HPLC with a C18 column and ammonium acetate buffer at pH 6.5 ).

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